molecular formula C13H16N2O5 B8686050 Methyl 3-nitro-2-(pentanoylamino)benzoate CAS No. 136285-36-4

Methyl 3-nitro-2-(pentanoylamino)benzoate

Cat. No.: B8686050
CAS No.: 136285-36-4
M. Wt: 280.28 g/mol
InChI Key: VPRPZAPGAGSCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-nitro-2-(pentanoylamino)benzoate is a useful research compound. Its molecular formula is C13H16N2O5 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

136285-36-4

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

methyl 3-nitro-2-(pentanoylamino)benzoate

InChI

InChI=1S/C13H16N2O5/c1-3-4-8-11(16)14-12-9(13(17)20-2)6-5-7-10(12)15(18)19/h5-7H,3-4,8H2,1-2H3,(H,14,16)

InChI Key

VPRPZAPGAGSCAL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Fuming nitric acid (7.0 ml) was added dropwise to acetic anhydride (60 ml) under ice-cooling and there was added conc. sulfuric acid (0.2 ml). To the mixture was added methyl 2-valerylaminobenzoate (12 g), which was stirred for one hour at room temperature. To the resultant mixture was added ice-water and the mixture was then extracted with ethyl acetate. The organic layer was washed with water, dried and concentrated. The concentrate was purified by column chromatography on silica gel to give crude crystals, followed by recrystallization from isopropyl ether to afford colorless needles (3.9 g, 28%), m.p. 61°-62° C.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
28%

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